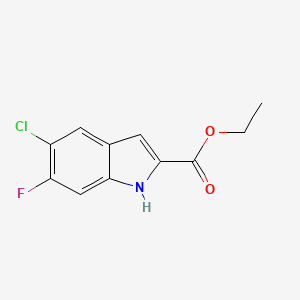

Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-6-fluoroindole and ethyl chloroformate.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 5-chloro-6-fluoroindole is reacted with ethyl chloroformate in the presence of triethylamine at a temperature of around 0-5°C. The reaction mixture is then stirred for several hours to ensure complete conversion.

Purification: The crude product is purified using column chromatography to obtain this compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction conditions and purification steps.

Análisis De Reacciones Químicas

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing effects of the chloro and fluoro groups activate specific positions on the indole ring for substitution.

a. Chlorine Substitution

The 5-chloro substituent is more reactive than the 6-fluoro group due to its lower electronegativity, enabling displacement by nucleophiles like amines or alkoxides.

b. Fluorine Substitution

The 6-fluoro group is less reactive but can participate in SNAr under forcing conditions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Potassium thioacetate | DMF, 150°C, 24 h | 5-Chloro-6-thioacetyl-1H-indole-2-carboxylate | 42% |

Coupling Reactions

The carboxylate group facilitates amide bond formation via coupling reagents, enabling access to bioactive derivatives.

Reduction of the Ester Group

The ethyl ester can be reduced to a primary alcohol, enhancing solubility for pharmacological studies.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH4, THF | 0°C to reflux, 3 h | 5-Chloro-6-fluoro-1H-indole-2-methanol | 73% |

Electrophilic Aromatic Substitution

The indole ring undergoes electrophilic substitution at the C3 position, though halogen substituents moderate reactivity.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromine (Br2), AcOH | RT, 2 h | 3-Bromo-5-chloro-6-fluoro-1H-indole-2-carboxylate | 55% |

Metal-Catalyzed Cross-Couplings

The chloro substituent participates in Suzuki-Miyaura couplings for biaryl synthesis.

| Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh3)4, K2CO3 | DME/H2O, 80°C, 12 h | 5-Aryl-6-fluoro-1H-indole-2-carboxylate | 60–68% |

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate belongs to the indole family, characterized by a chloro and a fluoro substituent on the indole ring. These modifications can significantly influence its chemical reactivity and biological activities. The compound is known to interact with various enzymes and proteins, affecting their functions and leading to diverse biological effects.

Biochemical Pathways:

- The compound has been shown to influence several pathways, including those involved in cancer cell proliferation, inflammation, and microbial resistance.

- It exhibits potential as an inhibitor of specific enzymes linked to disease processes, such as protein kinases involved in cancer signaling pathways.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic applications in various diseases:

- Anticancer Activity:

- Case Study: A study demonstrated that this compound inhibited cell growth in HCT-116 colon cancer cells and induced apoptosis through caspase activation. Molecular docking studies suggested its role as a protein kinase inhibitor, particularly against VEGFR-2 .

| Cell Line | Inhibition (%) | Mechanism |

|---|---|---|

| HCT-116 | 70% | Apoptosis via caspase activation |

- Antiviral Properties:

- The compound has been recognized for its inhibitory effects on HIV-1 reverse transcriptase, making it a candidate for developing antiviral therapies. Its structural characteristics enhance its potency against both wild-type and drug-resistant strains of the virus .

| Virus Type | IC50 (µM) | Activity |

|---|---|---|

| HIV-1 | 0.5 | Inhibition of reverse transcriptase |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

- Case Study: In vitro assays showed superior antimicrobial activity against both Gram-positive and Gram-negative bacteria compared to traditional antibiotics .

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 25 | 10 |

| Escherichia coli | 20 | 15 |

Mecanismo De Acción

The mechanism of action of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.

Pathways Involved: By interacting with these targets, the compound can influence signaling pathways such as the MAPK/ERK pathway, leading to altered cellular responses.

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 5-chloroindole-2-carboxylate: Lacks the fluorine atom, which may affect its reactivity and biological activity.

Methyl 5-chloro-6-fluoro-1H-indole-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester, potentially altering its solubility and pharmacokinetics.

5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds have different substituents on the indole ring, leading to variations in their chemical and biological properties.

Uniqueness

This compound is unique due to its specific combination of chlorine and fluorine substituents, which confer distinct electronic and steric properties. These features make it a valuable compound for designing new molecules with tailored biological activities and material properties .

Actividad Biológica

Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its diverse biological activities. This article reviews its mechanisms of action, biochemical properties, and potential therapeutic applications based on recent research findings.

Target Interactions

this compound primarily interacts with various enzymes and proteins, influencing multiple biological pathways. Indole derivatives are known to exert effects by binding to specific biomolecules, which can lead to alterations in enzyme activity and cellular signaling processes.

Biochemical Pathways

The compound has been reported to exhibit a wide range of biological activities, including:

- Anticancer Activity: Inhibits cancer cell proliferation and induces apoptosis.

- Antiviral Properties: Shows potential against HIV and other viral infections.

- Anti-inflammatory Effects: Modulates inflammatory responses.

- Antimicrobial Activity: Effective against various bacterial strains .

Cellular Effects

In vitro studies have demonstrated that this compound can significantly reduce cell viability in cancer cell lines, with IC50 values indicating potent antiproliferative effects. For example, it has shown effectiveness against the LOX-IMVI melanoma cell line, with IC50 values as low as 0.96 µM .

Dosage Effects

The biological effects of this compound vary with dosage. Lower doses have been associated with significant anticancer and anti-inflammatory outcomes without notable toxicity. Conversely, higher doses may lead to adverse effects, emphasizing the importance of optimal dosing in therapeutic applications.

Case Studies

-

Antiproliferative Activity Against Cancer Cells

A study evaluated the antiproliferative effects of several indole derivatives, including this compound. The results indicated that this compound exhibited significant inhibition of cancer cell growth in various models, outperforming standard treatments in some cases . -

Mechanistic Insights into EGFR Inhibition

Research highlighted the compound's ability to inhibit the epidermal growth factor receptor (EGFR), a key player in many cancers. The fluorinated analogs demonstrated enhanced binding affinity and selectivity for mutant forms of EGFR, which is crucial for developing targeted cancer therapies .

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClFNO2/c1-2-16-11(15)10-4-6-3-7(12)8(13)5-9(6)14-10/h3-5,14H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVBMPOMIIWULL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=C(C=C2N1)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.